molecular formula C7H7NO2 B139969 4-Aminobenzoic Acid-13C6 CAS No. 161406-19-5

4-Aminobenzoic Acid-13C6

Cat. No. B139969
M. Wt: 143.092 g/mol
InChI Key: ALYNCZNDIQEVRV-IDEBNGHGSA-N
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Description

4-Aminobenzoic Acid-13C6, also known as PABA-13C6, is the 13C-labeled version of 4-Aminobenzoic acid . It is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is widely distributed in nature as a B complex factor .


Synthesis Analysis

4-Aminobenzoic acid is an essential vitamin for many human pathogens and is used as a starting material for the preparation of folate . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .


Molecular Structure Analysis

The molecular formula of 4-Aminobenzoic Acid-13C6 is C7H7NO2 . The IUPAC name is 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid . The molecular weight is 143.092 g/mol .


Chemical Reactions Analysis

4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is also a coenzyme for a number of hydroxylation reactions .


Physical And Chemical Properties Analysis

The molecular weight of 4-Aminobenzoic Acid-13C6 is 143.092 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 143.06780748 g/mol .

Scientific Research Applications

Coenzyme Q6 Biosynthesis in Saccharomyces cerevisiae

4-Aminobenzoic acid-13C6 is significant in the study of coenzyme Q (ubiquinone or Q) biosynthesis, especially in the yeast Saccharomyces cerevisiae. Marbois et al. (2010) explored the role of para-aminobenzoic acid (pABA) as a precursor in Q biosynthesis. They demonstrated that a hexaprenylated form of pABA, including its stable 13C6-isotope variant, is prenylated in yeast, contributing to the formation of coenzyme Q (Marbois et al., 2010).

Role in Coenzyme Q Biosynthesis in Various Organisms

Further research by Xie et al. (2015) indicated that 4-Aminobenzoic acid-13C6 is not utilized as a ring precursor in Q biosynthesis by E. coli or mammalian cells, unlike in S. cerevisiae. This study employed 13C6-ring-labeled compounds, including 13C6-4HB and 13C6-pABA, to investigate their role as aromatic ring precursors in Q biosynthesis across different organisms (Xie et al., 2015).

Interaction with Alkali Metals

Świsłocka et al. (2006) investigated the influence of various alkali metals on the electronic system of 4-aminobenzoic acid. Their study, which included spectroscopic analysis and theoretical calculations, provided insights into the molecular structure of 4-aminobenzoic acid salts with alkali metals, including their vibrational and NMR spectra (Świsłocka et al., 2006).

Electrochemical Sensing Applications

Yang et al. (2012) explored the use of 4-Aminobenzoic acid in the modification of glassy carbon electrodes for sensing applications, such as for paracetamol. Their study highlighted the potential of 4-Aminobenzoic acid in enhancing the stability and reusability of electrochemical sensors (Yang et al., 2012).

Immunological Detection

Shi et al. (2020) utilized 4-aminobenzoic acid in developing an electrochemical immunosensor for aflatoxin B1. This study showed how 4-aminobenzoic acid-reduced graphene oxide nanocomposites can be used in biosensor technology, highlighting its role in enhancing the detection of specific substances (Shi et al., 2020).

Safety And Hazards

4-Aminobenzoic Acid-13C6 may form combustible dust concentrations in air . It may cause skin irritation, an allergic skin reaction, serious eye irritation, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life .

Future Directions

Further investigation is needed to evaluate the safety and efficacy of 4-Aminobenzoic Acid-13C6 derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .

Relevant Papers One relevant paper discusses the electrophilic and nucleophilic reactions of benzocaine, a compound similar to 4-Aminobenzoic Acid-13C6, to construct a library of benzocaine derivatives . These derivatives have promising features that could be correlated with their biological activities .

properties

IUPAC Name

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYNCZNDIQEVRV-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.092 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzoic Acid-13C6

CAS RN

161406-19-5
Record name 161406-19-5
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Synthesis routes and methods I

Procedure details

55 g of 2,4-dichloro-3-methyl-5-nitrobenzoic acid and 141.6 g of Na2S2O4 are boiled in a mixture of 440 ml of glycol monomethyl ether and 440 ml of water for 3 hours. 620 ml of 1/2-concentrated HCl are added to the still warm solution and the mixture is then boiled up once more. After cooling to room temperature, the mixture is poured into 1.5 l of water and brought to pH 5 with sodium carbonate. 24.6 g of aminobenzoic acid are obtained. Melting point: 202°-3°.
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Synthesis routes and methods II

Procedure details

N-Trichloroacryloyl-p-aminobenzoic acid (440 μg) was dissolved in 1 mL of methanol, and 100 μL of this solution was added to 300 μL of potassium phosphate buffer (0.1 M, pH 8). In the same way a solution of p-aminobenzoic acid was prepared. Both solutions were analyzed by HPLC (C18-silica column, 0.01 M potassium phosphate buffer pH 4.5 initially, then 0 to 38% acetonitrile over 29 minutes. This gave a retention time of 6.8 min for p-aminobenzoic acid and 26 min for the product. The solutions were kept at room temperature. Analysis by HPLC demonstrated that the N-trichloroacryloyl-p-aminobenzoic acid was stable at least for four days. By this last day the solution of the p-aminobenzoic acid had discolored and additional peaks were seen.
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N-Trichloroacryloyl-p-aminobenzoic acid
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440 μg
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Synthesis routes and methods III

Procedure details

In place of 3-nitrotoluene of Example 7 there is charged the sodium salt of p-nitrobenzoic acid. A ca. 90% conversion of the nitro compound to p-aminobenzoic acid is obtained.
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Synthesis routes and methods IV

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FIG. 2 presents the TEM image of a PABA dispersion prepared in 0.1 M phosphoric acid and fluoride. The PABA dispersion was purified and re-dispersed in the 0.1 M phosphoric acid without fluoride. The morphology of PABA prepared in 0.1 M phosphoric acid and fluoride is somewhat similar to that obtained in 0.1 M HCl and fluoride. In 0.1 M HCl solution and fluoride, spherical nanoparticles with diameter in the range of 2-15 nm are obtained.28 However, phosphate doped and complexed PABA produces irregular shape particles with size range 25-50 nm (FIG. 2). The difference observed in the size and shape of PABA prepared in phosphoric acid can be attributed to the boron-phosphate complexation.
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Synthesis routes and methods V

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Menthyl Anthranilate or Salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzoic Acid-13C6
Reactant of Route 2
4-Aminobenzoic Acid-13C6
Reactant of Route 3
4-Aminobenzoic Acid-13C6
Reactant of Route 4
4-Aminobenzoic Acid-13C6
Reactant of Route 5
4-Aminobenzoic Acid-13C6
Reactant of Route 6
4-Aminobenzoic Acid-13C6

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